6-oxo-N-[(Z)-pyridin-2-ylmethylideneamino]-1H-pyridazine-3-carboxamide
Overview
Description
6-oxo-N-[(Z)-pyridin-2-ylmethylideneamino]-1H-pyridazine-3-carboxamide is a heterocyclic compound that features both pyridazine and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-N-[(Z)-pyridin-2-ylmethylideneamino]-1H-pyridazine-3-carboxamide typically involves the condensation of pyridazine-3-carboxylic acid with pyridine-2-carbaldehyde under acidic or basic conditions. The reaction is often catalyzed by a suitable condensing agent such as acetic anhydride or phosphorus oxychloride. The reaction mixture is then heated to reflux, and the product is isolated by crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-oxo-N-[(Z)-pyridin-2-ylmethylideneamino]-1H-pyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
6-oxo-N-[(Z)-pyridin-2-ylmethylideneamino]-1H-pyridazine-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for developing enzyme inhibitors and other therapeutic agents.
Biological Studies: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Chemical Biology: It serves as a probe for studying enzyme mechanisms and interactions.
Industrial Applications: The compound is used in the synthesis of other heterocyclic compounds and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 6-oxo-N-[(Z)-pyridin-2-ylmethylideneamino]-1H-pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6-oxo-1,6-dihydropyrimidine-5-carboxylic acids: These compounds share a similar oxo-pyrimidine structure and are known for their enzyme inhibitory activities.
Pyridazine derivatives: Compounds with similar pyridazine rings exhibit various biological activities, including antimicrobial and anticancer properties.
Uniqueness
6-oxo-N-[(Z)-pyridin-2-ylmethylideneamino]-1H-pyridazine-3-carboxamide is unique due to its specific combination of pyridazine and pyridine rings, which confer distinct chemical and biological properties. Its ability to act as a versatile scaffold for drug development and its potential as an enzyme inhibitor make it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
6-oxo-N-[(Z)-pyridin-2-ylmethylideneamino]-1H-pyridazine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O2/c17-10-5-4-9(14-15-10)11(18)16-13-7-8-3-1-2-6-12-8/h1-7H,(H,15,17)(H,16,18)/b13-7- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFDRESQFNDHST-QPEQYQDCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=NNC(=O)C2=NNC(=O)C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=N\NC(=O)C2=NNC(=O)C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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